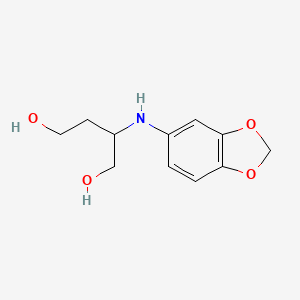

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylamino)butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-4-3-9(6-14)12-8-1-2-10-11(5-8)16-7-15-10/h1-2,5,9,12-14H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXWYVRNRHWWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol typically involves the reaction of 1,3-benzodioxole with an appropriate amine and butanediol. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1,4-Butanediol (1,4-BD)

Gamma-Hydroxybutyrate (GHB)

Comparison: Unlike GHB, 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol’s benzodioxol group could introduce steric hindrance, reducing GHB receptor affinity and shifting activity toward other targets .

Gamma-Butyrolactone (GBL)

- Metabolism: Rapidly hydrolyzed to GHB in vivo but exhibits prolonged hypnotic effects due to faster absorption .

- Industrial Use : Solvent and precursor for plastics .

Key Difference: The amino-benzodioxol substitution in this compound may prevent lactonization, altering its pharmacokinetics compared to GBL .

Structural and Functional Analogs

Bio-Based 1,4-Butanediol

- Production : Derived from renewable sugars via fermentation .

- Applications : Sustainable alternative for polyurethanes and automotive plastics .

Comparison: this compound’s synthetic complexity may limit its utility in bulk industrial applications, favoring niche pharmacological uses .

Substitute Diols (1,5-Pentanediol, 2,3-Butanediol)

- Properties : Similar hydrophobicity and mechanical strength but lower toxicity in some cases .

- Applications : Used in polymers, electronics, and textiles .

Key Difference : The benzodioxol group may enhance bioactivity but reduce compatibility with industrial polymerization processes .

Toxicological and Regulatory Profiles

Notes:

- 1,4-BD and GBL are often regulated as GHB analogs, but legal challenges have contested their structural similarity .

- The benzodioxol group in this compound may exempt it from analog laws if deemed structurally distinct .

Industrial vs. Pharmacological Potential

Biological Activity

2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems and its therapeutic potential.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to an amino group and a butanediol structure. Its chemical formula is CHNO, and it possesses both hydrophilic and lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.

Antidiabetic Potential

Recent studies have explored the antidiabetic effects of benzodioxole derivatives, suggesting that similar compounds may exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, a related compound demonstrated an IC value of 0.68 µM against α-amylase, indicating potent activity . This suggests that this compound may also possess similar antidiabetic properties.

Neuropharmacological Effects

The metabolism of 1,4-butanediol to γ-hydroxybutyric acid (GHB) is well-documented. GHB has been associated with neuropharmacological effects including sedation and potential neurotoxicity. Studies indicate that the conversion of 1,4-butanediol to GHB occurs rapidly in the liver and brain, leading to significant behavioral effects . The neurotoxic effects observed in animal models suggest a need for caution regarding the use of this compound in therapeutic settings.

Toxicological Profile

The toxicological assessment of 1,4-butanediol reveals a low acute toxicity profile; however, chronic exposure can lead to neurotoxic effects. The NOAEL (No Observed Adverse Effect Level) for reproductive toxicity was established at 800 mg/kg/day in rats . The compound has shown no significant genotoxicity or carcinogenicity in various studies .

Research Findings

Case Studies

Case studies involving the use of compounds related to this compound have highlighted its potential therapeutic benefits as well as risks:

- Case Study on Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice showed significant reductions in blood glucose levels when treated with benzodioxole derivatives .

- Neurotoxicity Reports : Instances of neurotoxicity have been documented in human cases where 1,4-butanediol was used recreationally or inappropriately. Symptoms included respiratory failure and catalepsy following high doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-Benzodioxol-5-ylamino)-1,4-butanediol, and how can experimental efficiency be improved?

- Methodology : Begin with nucleophilic substitution between 1,3-benzodioxol-5-amine and 1,4-butanediol derivatives (e.g., tosylated intermediates). Optimize reaction conditions (solvent polarity, temperature) using statistical design of experiments (DoE) to minimize trial-and-error approaches. For instance, employ fractional factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and identify critical parameters . ICReDD’s integrated computational-experimental framework can further reduce development time by combining quantum chemical calculations with experimental validation .

Q. Which spectroscopic techniques are optimal for characterizing the benzodioxole moiety and confirming regioselectivity in this compound?

- Methodology : Use ¹H/¹³C NMR to verify the benzodioxole ring’s presence (e.g., aromatic protons at δ 6.5–7.0 ppm) and the amino-butanediol linkage. Infrared spectroscopy (IR) can confirm secondary amine N–H stretches (~3300 cm⁻¹) and benzodioxole C–O–C asymmetric vibrations (~1250 cm⁻¹) . For crystallographic validation, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities.

Q. What safety protocols are critical when handling intermediates like 1,3-benzodioxol-5-amine or 1,4-butanediol derivatives?

- Methodology : Refer to Safety Data Sheets (SDS) for toxicity profiles (e.g., 1,4-butanediol’s potential CNS depression ). Use inert-atmosphere techniques for amine intermediates to prevent oxidation. Implement fume hoods for volatile solvents and gloveboxes for moisture-sensitive reagents .

Q. How should researchers design a preliminary study to assess solvent effects on the compound’s stability?

- Methodology : Use a two-level factorial design to test solvents of varying polarity (e.g., DMSO, THF, ethanol). Monitor degradation via HPLC over 72 hours under controlled temperature/pH. Statistical analysis (ANOVA) identifies significant solvent-stability correlations .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction optimization for this compound?

- Methodology : Apply density functional theory (DFT) to model transition states and identify energy barriers in the amination step. ICReDD’s workflow integrates these calculations with experimental data (e.g., kinetic profiles) to refine catalyst selection (e.g., Pd vs. Cu systems) and predict optimal temperatures . Machine learning algorithms can further correlate computed activation energies with experimental yields .

Q. What strategies resolve contradictions in reported catalytic activity data across studies?

- Methodology : Perform meta-analysis of published datasets to identify confounding variables (e.g., impurity profiles, solvent purity). Validate findings via reproducibility protocols , such as standardizing catalyst pre-treatment (e.g., calcination for metal oxides) and reaction monitoring (in situ FTIR for intermediate detection) .

Q. Which reactor designs are suitable for scaling up synthesis while maintaining regioselectivity?

- Methodology : For continuous flow systems, use packed-bed reactors with immobilized catalysts to enhance mass transfer and reduce side reactions. For batch processes, optimize agitation rates in stirred-tank reactors to prevent localized pH gradients (critical for amine stability) .

Q. How can researchers evaluate the compound’s bioactivity mechanisms, such as enzyme inhibition or receptor binding?

- Methodology : Combine molecular docking simulations (targeting enzymes like monoamine oxidases) with in vitro assays (e.g., fluorometric MAO inhibition kits). Cross-validate results using SPR (surface plasmon resonance) for binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.